1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene
CAS No.: 1245773-14-1
Cat. No.: VC7780471
Molecular Formula: C9H9F2NO4
Molecular Weight: 233.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245773-14-1 |
|---|---|
| Molecular Formula | C9H9F2NO4 |
| Molecular Weight | 233.171 |
| IUPAC Name | 1-(2,2-difluoroethoxy)-2-methoxy-4-nitrobenzene |
| Standard InChI | InChI=1S/C9H9F2NO4/c1-15-8-4-6(12(13)14)2-3-7(8)16-5-9(10)11/h2-4,9H,5H2,1H3 |
| Standard InChI Key | XKFRJCVDEUGIDG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)F |
Introduction
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene is a complex organic compound featuring a unique combination of functional groups: a difluoroethoxy group, a methoxy group, and a nitro group attached to a benzene ring. Its molecular formula is C9H9F2NO4, and it has a molecular weight of 233.17 g/mol . This compound is of interest in both chemical research and industrial applications due to its distinct chemical properties and potential biological activities.
Synthesis
The synthesis of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene typically involves the reaction of 2,2-difluoroethanol with suitable benzene derivatives. Industrial production may employ continuous flow reactors to optimize yield and efficiency.
Applications
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene has several potential applications, particularly in interaction studies aimed at understanding its mechanism of action and potential therapeutic effects. These studies explore how the compound interacts with biological targets such as enzymes or receptors, providing insights into its pharmacological properties.
Comparison with Similar Compounds
The uniqueness of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities compared to similar compounds. A comparison with related compounds highlights these differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-2-(2,2-difluoroethoxy)-1-nitrobenzene | C8H6BrF2NO3 | Contains bromine; different substitution pattern |
| 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene | C9H9F2NO3 | Methyl group instead of methoxy; altered reactivity |
| 4-Fluoro-2-methoxy-1-nitrobenzene | C7H6FNO3 | Lacks difluoroethyl; simpler structure |
| 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene | C8H6BrF2NO3 | Different position of bromine; impacts reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume